molecular formula C17H14F2N4O B2542288 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448065-09-5

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2542288
CAS No.: 1448065-09-5
M. Wt: 328.323
InChI Key: KLKKMPFSSJOYML-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a pyridine halide.

    Formation of the Benzamide Structure: The final step involves the reaction of the difluorobenzoyl chloride with the pyrazole-pyridine intermediate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Pyridine halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or benzamide derivatives.

Scientific Research Applications

3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can trigger downstream signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
  • 3,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)aniline
  • 2,4-difluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biological processes.

Properties

IUPAC Name

3,4-difluoro-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-13-5-4-12(11-14(13)19)17(24)21-8-10-23-9-6-16(22-23)15-3-1-2-7-20-15/h1-7,9,11H,8,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKKMPFSSJOYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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